7-Methyl-1,7-diazaspiro[4.5]decan-6-one CAS 92628-12-1 properties
7-Methyl-1,7-diazaspiro[4.5]decan-6-one CAS 92628-12-1 properties
An In-Depth Technical Guide to 7-Methyl-1,7-diazaspiro[4.5]decan-6-one (CAS 92628-12-1)
Executive Summary
7-Methyl-1,7-diazaspiro[4.5]decan-6-one is a unique heterocyclic compound featuring a spirocyclic core, which merges a piperidinone ring with a pyrrolidine ring. While detailed, publicly available research on this specific molecule is limited, its structural architecture is of significant interest in medicinal chemistry. The diazaspiro[4.5]decane scaffold is recognized as a conformationally restricted, three-dimensional framework ideal for the development of novel therapeutics.[1][2] This guide synthesizes the available information on its core properties and provides expert insights into its predicted characteristics, potential synthetic routes, and its promising application as a central scaffold in drug discovery. The analysis of related diazaspiro[4.5]decane isomers that have shown bioactivity as kinase inhibitors and dopamine agonists further underscores the potential of this largely unexplored molecule.[2][3]
Core Compound Identity and Structural Significance
Chemical Structure and Identity
7-Methyl-1,7-diazaspiro[4.5]decan-6-one is defined by a spirocyclic system where a nitrogen-containing five-membered ring (pyrrolidine) and a six-membered lactam ring (piperidin-2-one) share a single carbon atom (the spiro center). The systematic numbering places the secondary amine at position 1 and the tertiary, N-methylated lactam nitrogen at position 7.
Caption: 2D structure of 7-Methyl-1,7-diazaspiro[4.5]decan-6-one.
The Strategic Value of the Diazaspiro[4.5]decane Scaffold
Spirocyclic systems are highly valued in drug discovery because their rigid, three-dimensional nature provides a distinct advantage over more flexible, linear molecules. This conformational constraint allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2]
The diazaspiro[4.5]decane core, specifically, offers two distinct nitrogen atoms that serve as vectors for chemical diversification. This allows for the systematic exploration of chemical space around a fixed core, a key strategy in the construction of combinatorial libraries for high-throughput screening.[1] The inherent structural novelty of this scaffold makes it an attractive starting point for identifying first-in-class therapeutic agents.[1]
Physicochemical and Predicted Properties
While experimental data is not widely published, core properties can be established and spectral characteristics can be reliably predicted based on the known structure.
Core Physicochemical Data
The fundamental properties of the molecule are summarized below.
| Property | Value | Source |
| CAS Number | 92628-12-1 | Sigma-Aldrich |
| Molecular Formula | C₉H₁₆N₂O | Sigma-Aldrich |
| Molecular Weight | 168.24 g/mol | Calculated |
| XLogP3 (Predicted) | -0.3 | PubChemLite[4] |
Predicted Spectroscopic Profile (¹H and ¹³C NMR)
The following nuclear magnetic resonance (NMR) data are predicted based on standard chemical shift values and spin-spin coupling principles for the molecule's functional groups and ring systems.
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¹H NMR (400 MHz, CDCl₃):
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δ ~ 3.2-3.5 ppm (m, 2H): Protons on the carbon adjacent to the lactam nitrogen (C8).
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δ ~ 2.9-3.1 ppm (m, 2H): Protons on the carbon adjacent to the secondary amine (C2).
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δ ~ 2.95 ppm (s, 3H): Singlet for the N-methyl (N7-CH₃) protons.
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δ ~ 2.4-2.6 ppm (m, 2H): Protons on the carbon adjacent to the lactam carbonyl (C5).
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δ ~ 1.6-2.0 ppm (m, 7H): Overlapping multiplets for the remaining aliphatic protons on the pyrrolidine and piperidinone rings (C3, C4, C9, C10) and the secondary amine proton (N1-H).
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¹³C NMR (101 MHz, CDCl₃):
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δ ~ 175 ppm: Carbonyl carbon of the lactam (C6).
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δ ~ 60-65 ppm: Spirocyclic carbon (C5).
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δ ~ 45-55 ppm: Carbons adjacent to nitrogen atoms (C2, C8).
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δ ~ 35 ppm: N-methyl carbon (N7-CH₃).
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δ ~ 20-40 ppm: Remaining aliphatic carbons (C3, C4, C9, C10).
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Synthesis and Chemical Reactivity
Proposed Retrosynthetic Strategy
A logical and efficient synthesis of 7-Methyl-1,7-diazaspiro[4.5]decan-6-one would likely involve the construction of the piperidinone ring onto a pre-formed pyrrolidine core. A plausible retrosynthetic analysis suggests a key intramolecular cyclization step.
Caption: Retrosynthesis of the target spirocycle.
Forward Synthesis Protocol (Hypothetical):
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Step 1: Michael Addition: A commercially available pyrrolidine derivative, such as ethyl pipecolinate, is reacted with an acrylate derivative (e.g., ethyl acrylate) via a Michael addition. This reaction forms the carbon skeleton of the piperidine ring. The choice of a secondary amine starting material is crucial for building the second ring system.
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Step 2: N-Methylation: The resulting secondary amine is selectively methylated using a standard methylating agent like methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., K₂CO₃). This installs the required methyl group at the future N7 position.
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Step 3: Intramolecular Cyclization (Lactamization): The ester group is saponified to a carboxylic acid, followed by activation (e.g., conversion to an acyl chloride or using peptide coupling reagents like HATU). Subsequent intramolecular reaction with the secondary amine nitrogen leads to the formation of the six-membered lactam ring, yielding the final spirocyclic product.
Key Functional Group Reactivity
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Secondary Amine (N1): This site is a primary point for diversification. It can undergo standard amine reactions such as acylation, alkylation, sulfonylation, and reductive amination to introduce a wide variety of functional groups.
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Lactam (N7-C6=O): The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The adjacent α-protons (at C5) may be susceptible to deprotonation with a strong base, enabling further functionalization at that position.
Applications in Drug Discovery and Development
A Scaffold for Building Diverse Chemical Libraries
The true value of 7-Methyl-1,7-diazaspiro[4.5]decan-6-one lies in its utility as a rigid scaffold. The two nitrogen atoms provide orthogonal handles for derivatization, allowing for the creation of large, diverse libraries of compounds for screening against various biological targets.
Caption: Use as a core scaffold for library synthesis.
Potential Therapeutic Areas Based on Analogs
While this specific molecule has not been extensively studied, research on other diazaspiro[4.5]decane isomers provides compelling clues to its potential applications:
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Kinase Inhibition: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been investigated as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[2] These kinases are critical in inflammatory signaling, suggesting that libraries built on the 7-methyl-1,7-diazaspiro[4.5]decan-6-one core could yield novel anti-inflammatory or autoimmune disease therapeutics.
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Dopamine Agonism: A study on 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes (a related but distinct scaffold) demonstrated potent dopamine agonist activity.[3][5] This indicates that the general spiro[4.5]decane framework can be adapted to target central nervous system (CNS) receptors.
Safety, Handling, and Storage
As with any chemical reagent for which detailed toxicological data is unavailable, 7-Methyl-1,7-diazaspiro[4.5]decan-6-one should be handled with care in a well-ventilated laboratory environment.
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Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
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Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
7-Methyl-1,7-diazaspiro[4.5]decan-6-one represents an intriguing and underexplored building block for medicinal chemistry. Its rigid, three-dimensional structure and dual points for diversification make it an excellent candidate for the development of novel chemical libraries. Insights from structurally related compounds suggest high potential for discovering new therapeutics, particularly in the areas of kinase inhibition and CNS disorders. Further research into the synthesis and biological evaluation of derivatives of this scaffold is strongly warranted and holds significant promise for advancing drug discovery programs.
References
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PubChemLite. 7-methyl-2,7-diazaspiro[4.5]decan-6-one. [Link]
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Brubaker, A. N., & Colley, M. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 29(8), 1528-1531. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 7-methyl-2,7-diazaspiro[4.5]decan-6-one (C9H16N2O) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. | Sigma-Aldrich [sigmaaldrich.com]
